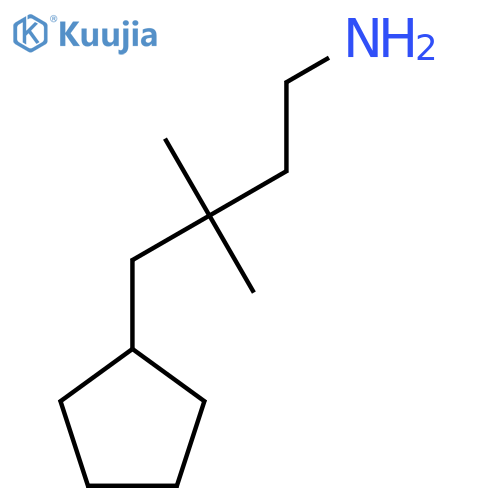Cas no 1537661-60-1 (4-cyclopentyl-3,3-dimethylbutan-1-amine)

1537661-60-1 structure
商品名:4-cyclopentyl-3,3-dimethylbutan-1-amine
4-cyclopentyl-3,3-dimethylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-cyclopentyl-3,3-dimethylbutan-1-amine
- AKOS019583351
- 1537661-60-1
- EN300-1840963
-
- インチ: 1S/C11H23N/c1-11(2,7-8-12)9-10-5-3-4-6-10/h10H,3-9,12H2,1-2H3
- InChIKey: OFNASURCMMPATD-UHFFFAOYSA-N
- ほほえんだ: NCCC(C)(C)CC1CCCC1
計算された属性
- せいみつぶんしりょう: 169.183049738g/mol
- どういたいしつりょう: 169.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-cyclopentyl-3,3-dimethylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840963-10.0g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1840963-0.5g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1840963-0.1g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1840963-1g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1840963-10g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1840963-0.05g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1840963-1.0g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1840963-0.25g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1840963-2.5g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1840963-5.0g |
4-cyclopentyl-3,3-dimethylbutan-1-amine |
1537661-60-1 | 5g |
$3770.0 | 2023-06-03 |
4-cyclopentyl-3,3-dimethylbutan-1-amine 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
1537661-60-1 (4-cyclopentyl-3,3-dimethylbutan-1-amine) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
